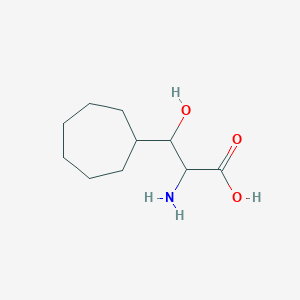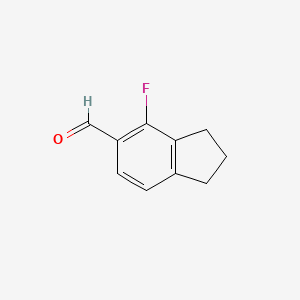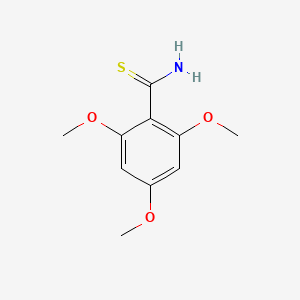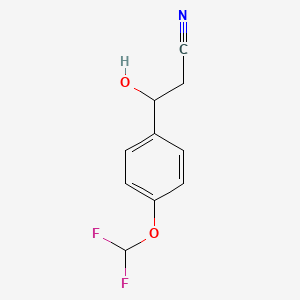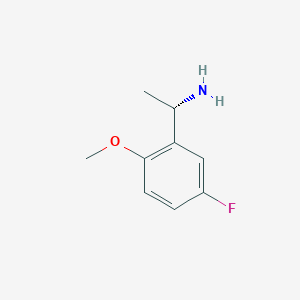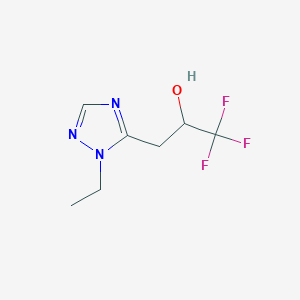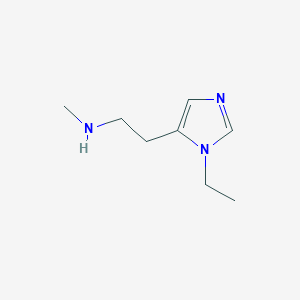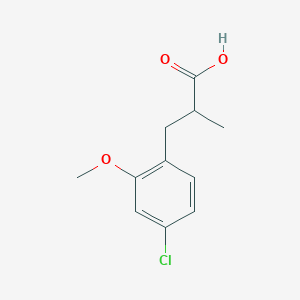
4-Quinolin-4-yl-thiazol-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Quinolin-4-yl)thiazol-2(3H)-imine is a heterocyclic compound that features a quinoline ring fused with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor, antiviral, and antibacterial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-4-yl)thiazol-2(3H)-imine typically involves the condensation of quinoline derivatives with thiazole precursors. One common method includes the reaction of 4-chloroquinoline with thioamide under basic conditions to form the desired thiazole ring . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 4-(Quinolin-4-yl)thiazol-2(3H)-imine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Quinolin-4-yl)thiazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Aplicaciones Científicas De Investigación
4-(Quinolin-4-yl)thiazol-2(3H)-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antitumor, antiviral, and antibacterial activities. It has shown promise in preclinical studies as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(Quinolin-4-yl)thiazol-2(3H)-imine involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with DNA replication and transcription processes, leading to its antitumor and antiviral effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .
Comparación Con Compuestos Similares
4-(Quinolin-4-yl)thiazol-2(3H)-imine can be compared with other quinoline and thiazole derivatives:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Thiazole Derivatives: Compounds such as thiazolidinediones, which are used in the treatment of diabetes.
Uniqueness
The unique combination of the quinoline and thiazole rings in 4-(Quinolin-4-yl)thiazol-2(3H)-imine provides a distinct set of chemical and biological properties that are not observed in other similar compounds. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development.
Propiedades
Fórmula molecular |
C12H9N3S |
|---|---|
Peso molecular |
227.29 g/mol |
Nombre IUPAC |
4-quinolin-4-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H9N3S/c13-12-15-11(7-16-12)9-5-6-14-10-4-2-1-3-8(9)10/h1-7H,(H2,13,15) |
Clave InChI |
SNGHQYLDQXJNTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)C3=CSC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


